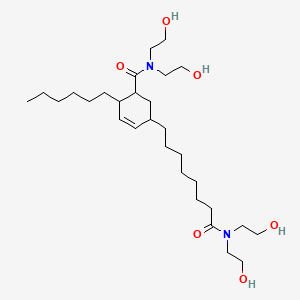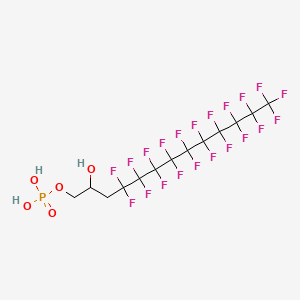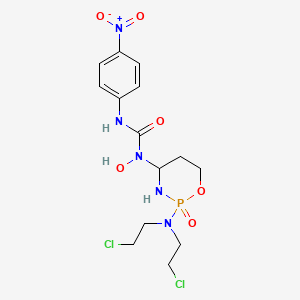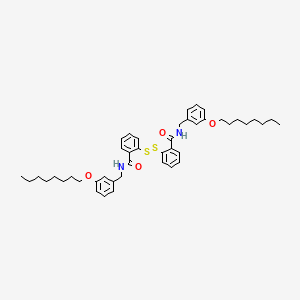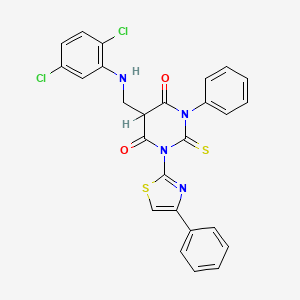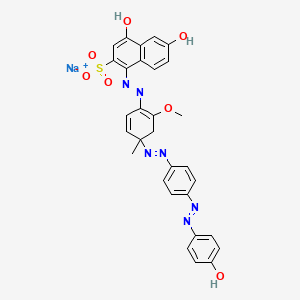
1,2-Diisopropyl citrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diisopropyl citrate is an organic compound with the molecular formula C12H20O7 It is a derivative of citric acid where two of the hydroxyl groups are esterified with isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Diisopropyl citrate can be synthesized through the esterification of citric acid with isopropanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include refluxing the mixture to ensure complete conversion of the citric acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where citric acid and isopropanol are fed into a reactor with an acid catalyst. The product is then purified through distillation or other separation techniques to obtain the desired ester.
Chemical Reactions Analysis
Types of Reactions
1,2-Diisopropyl citrate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed back to citric acid and isopropanol in the presence of water and an acid or base catalyst.
Oxidation: The compound can be oxidized to produce different oxidation products, depending on the conditions and reagents used.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Citric acid and isopropanol.
Oxidation: Various oxidation products depending on the specific conditions.
Substitution: New esters or amides depending on the nucleophile used.
Scientific Research Applications
1,2-Diisopropyl citrate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.
Biology: Investigated for its potential use in biochemical assays and as a stabilizer for certain biological molecules.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized as a plasticizer in the production of biodegradable polymers and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 1,2-Diisopropyl citrate involves its interaction with various molecular targets and pathways. As an ester of citric acid, it can participate in metabolic pathways where it is hydrolyzed to release citric acid and isopropanol. Citric acid is a key intermediate in the citric acid cycle, which is essential for cellular respiration and energy production.
Comparison with Similar Compounds
Similar Compounds
Monoisopropyl citrate: An ester of citric acid with one isopropyl group.
Triisopropyl citrate: An ester of citric acid with three isopropyl groups.
Diethyl citrate: An ester of citric acid with two ethyl groups.
Uniqueness
1,2-Diisopropyl citrate is unique due to its specific esterification pattern, which imparts distinct chemical and physical properties compared to other citric acid esters. Its specific structure allows for unique interactions in chemical reactions and applications in various fields.
Properties
IUPAC Name |
3-hydroxy-5-oxo-5-propan-2-yloxy-3-propan-2-yloxycarbonylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O7/c1-7(2)18-10(15)6-12(17,5-9(13)14)11(16)19-8(3)4/h7-8,17H,5-6H2,1-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VESPYRAOFXGNOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CC(CC(=O)O)(C(=O)OC(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O7 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101396-14-9 |
Source


|
| Record name | 1,2-Diisopropyl citrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101396149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-DIISOPROPYL CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WSL2233X3J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
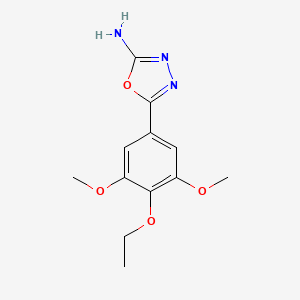


![N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-9,12,15-octadecatrienamide](/img/structure/B12717853.png)
